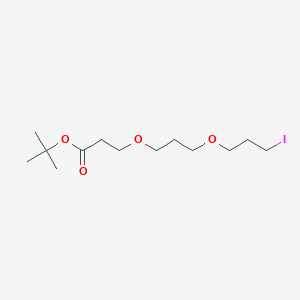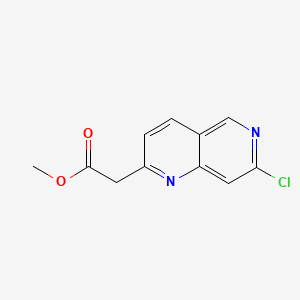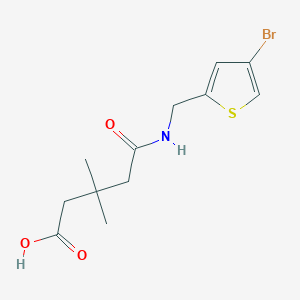![molecular formula C19H15N3O4 B14911412 3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)
3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrobenzylidene moiety, and a naphthohydrazide core, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide typically involves the condensation reaction between 3-methoxy-2-naphthohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in various substituted derivatives.
科学的研究の応用
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and naphthohydrazide groups contribute to the compound’s overall reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
- 3-Methoxy-N’-(4-nitrobenzylidene)-5-pyridylamine
- (E)-3-Methoxy-N’-(1-phenylethylidene)benzohydrazide
- (E)-4-Hydroxy-3-methoxy-N’-(2-nitrobenzylidene)benzohydrazide
Uniqueness
3-Methoxy-N’-(4-nitrobenzylidene)-2-naphthohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
3-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-15-5-3-2-4-14(15)10-17(18)19(23)21-20-12-13-6-8-16(9-7-13)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChIキー |
SKOSLWDORPNKBI-UDWIEESQSA-N |
異性体SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


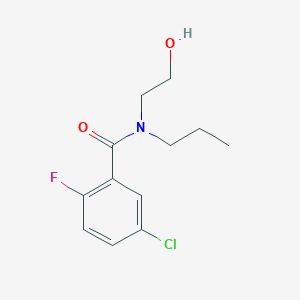
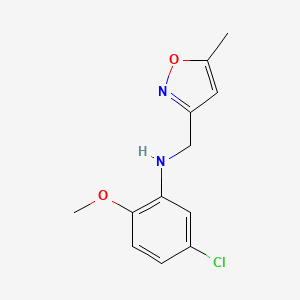

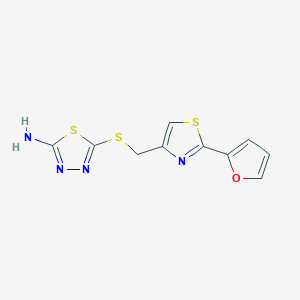
![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)
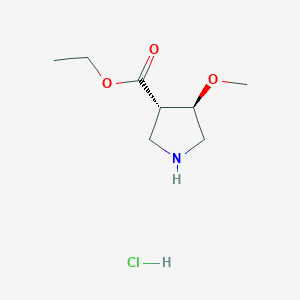

![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
